Cas no 1525487-48-2 (1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid)

1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Cyclohexanecarboxylic acid, 1-(3-methyl-4-pyridinyl)-
- 1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid
- 1525487-48-2
- EN300-1850042
-
- インチ: 1S/C13H17NO2/c1-10-9-14-8-5-11(10)13(12(15)16)6-3-2-4-7-13/h5,8-9H,2-4,6-7H2,1H3,(H,15,16)
- InChIKey: COVWGAOKRMKRRK-UHFFFAOYSA-N
- ほほえんだ: C1(C2C=CN=CC=2C)(C(O)=O)CCCCC1
計算された属性
- せいみつぶんしりょう: 219.125928785g/mol
- どういたいしつりょう: 219.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 50.2Ų
じっけんとくせい
- 密度みつど: 1.149±0.06 g/cm3(Predicted)
- ふってん: 392.5±30.0 °C(Predicted)
- 酸性度係数(pKa): 3.65±0.20(Predicted)
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1850042-0.05g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1850042-0.25g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1850042-0.1g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1850042-10g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1850042-1.0g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 1g |
$1100.0 | 2023-05-26 | ||
Enamine | EN300-1850042-5.0g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 5g |
$3189.0 | 2023-05-26 | ||
Enamine | EN300-1850042-0.5g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1850042-1g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1850042-10.0g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 10g |
$4729.0 | 2023-05-26 | ||
Enamine | EN300-1850042-2.5g |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid |
1525487-48-2 | 2.5g |
$1791.0 | 2023-09-19 |
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid 関連文献
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acidに関する追加情報
Professional Introduction to 1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic Acid (CAS No. 1525487-48-2)
1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid, identified by its CAS number 1525487-48-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse pharmacological properties and potential applications in drug development. The molecular structure of this compound incorporates both a cyclohexane ring and a pyridine moiety, which are key features that contribute to its unique chemical behavior and biological activity.
The pyridine ring, specifically the 3-methylpyridin-4-yl substituent, plays a crucial role in determining the compound's interaction with biological targets. Pyridine derivatives are widely recognized for their role as pharmacophores in various therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The presence of the methyl group at the 3-position of the pyridine ring enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and target binding affinity.
The cyclohexane carboxylic acid moiety at the 1-position of the molecule contributes to its solubility characteristics and stability under various conditions. This structural feature is particularly important in pharmaceutical formulations, where solubility and stability are critical factors influencing drug bioavailability and shelf life. The combination of these two structural components makes 1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid a versatile building block for medicinal chemists.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of such compounds. Molecular docking studies have been conducted to evaluate the binding affinity of 1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid to various biological targets. These studies have revealed potential interactions with enzymes and receptors involved in inflammatory pathways, suggesting its utility in developing novel anti-inflammatory agents.
In addition to its pharmacological potential, this compound has been explored in synthetic organic chemistry for its role as an intermediate in the synthesis of more complex molecules. The pyridine ring can be further functionalized through various chemical transformations, allowing for the creation of derivatives with tailored properties. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce additional substituents onto the pyridine ring, expanding the chemical space available for drug discovery.
The cyclohexane carboxylic acid group also offers opportunities for further derivatization. Esterification or amidation reactions can modify this group to enhance solubility or improve metabolic stability. Such modifications are often crucial in optimizing drug candidates for clinical use. The ability to fine-tune these structural features makes 1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid a valuable asset in medicinal chemistry libraries.
Current research is also focusing on understanding the metabolic pathways involving this compound. In vitro studies have begun to elucidate how the body processes such molecules, providing insights into potential side effects and drug-drug interactions. These metabolic studies are essential for designing clinical trials that accurately assess the safety and efficacy of new drug candidates.
The synthetic pathways for producing 1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid have been optimized to ensure high yield and purity. Catalytic methods have been developed to minimize waste and reduce reaction times, aligning with green chemistry principles. These advancements not only improve the economic feasibility of producing this compound but also contribute to sustainable pharmaceutical manufacturing practices.
The compound's potential applications extend beyond traditional pharmaceuticals. It has shown promise in materials science, particularly in the development of organic electronic materials. The unique electronic properties of pyridine derivatives make them suitable candidates for use in semiconductors and other advanced materials. This interdisciplinary application highlights the versatility of such heterocyclic compounds.
Future research directions include exploring new synthetic methodologies that could further enhance the accessibility and utility of 1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid. Innovations in flow chemistry and continuous manufacturing could provide scalable solutions for producing complex molecules like this one. Additionally, computational modeling techniques will continue to play a pivotal role in predicting and optimizing the properties of new chemical entities.
In conclusion, 1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid (CAS No. 1525487-48-2) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features offer opportunities for designing novel therapeutic agents and advanced materials. As research progresses, this compound will likely continue to be a valuable tool for scientists working at the intersection of chemistry and biology.
1525487-48-2 (1-(3-methylpyridin-4-yl)cyclohexane-1-carboxylic acid) 関連製品
- 2034327-19-8(N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)
- 906161-87-3(2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide)
- 2173998-97-3(rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans)
- 1804892-24-7(2-Bromo-3-(difluoromethyl)-4-iodopyridine-6-acetic acid)
- 590371-58-7(3-Bromo-2-(trifluoromethyl)pyridine)
- 1806963-82-5(6-(Difluoromethyl)-4-fluoro-3-hydroxy-2-methylpyridine)
- 153389-19-6(1-(2,3-dihydro-1H-inden-2-yl)propan-2-one)
- 1396799-97-5(4-bromo-N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide)
- 26257-13-6(Calcium Glycolate)
- 1421588-97-7((2E)-3-(furan-2-yl)-N-2-(3-methyl-1,2-oxazol-5-yl)ethylprop-2-enamide)




